molecular formula C7H5Cl2NO4S B2960915 Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate CAS No. 1118787-95-3

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate

Cat. No.: B2960915
CAS No.: 1118787-95-3
M. Wt: 270.08
InChI Key: BVGDXONOOZWPND-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is a pyridine-based intermediate with a molecular formula of C₇H₅Cl₂NO₄S and a molecular weight of 278.14 g/mol (inferred from CID 75481485 in ). This compound features a chlorosulfonyl (-SO₂Cl) group at position 5 and a methyl ester (-COOCH₃) at position 3 of the pyridine ring. Its reactive chlorosulfonyl group makes it a versatile intermediate for synthesizing sulfonamide derivatives, which are critical in pharmaceuticals and agrochemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chloro-5-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGDXONOOZWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1118787-95-3
Record name methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method involves the reaction of 6-chloronicotinic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with methanol to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Pyridine Carboxylates

Structural Modifications in Sulfonyl-Substituted Analogs

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position 5) CAS Number Molecular Weight (g/mol) Key Applications References
Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate C₇H₅Cl₂NO₄S -SO₂Cl sc-354012 () 278.14 Reactive intermediate for sulfonamide synthesis
Methyl 6-chloro-5-(morpholine-4-sulfonyl)pyridine-3-carboxylate C₁₁H₁₃ClN₂O₅S -SO₂-morpholine 1146289-89-5 (), 365213-33-8 () 320.75 High-purity API intermediate (pharmaceuticals)
Methyl 6-chloro-5-sulfamoylpyridine-3-carboxylate C₇H₇ClN₂O₄S -SO₂NH₂ CID 75481485 () 262.66 Medicinal chemistry (sulfonamide drug candidates)

Key Observations :

  • Reactivity : The chlorosulfonyl group (-SO₂Cl) in the target compound is highly reactive, enabling nucleophilic substitution (e.g., with amines or alcohols). In contrast, the morpholine-sulfonyl analog () is stabilized by the morpholine ring, making it suitable for controlled drug synthesis. The sulfamoyl (-SO₂NH₂) variant () is less reactive but serves as a direct precursor for sulfonamide drugs.
  • Stability : The morpholine derivative’s cyclic amine enhances thermal and oxidative stability compared to the chlorosulfonyl group, which is prone to hydrolysis.
  • Applications : The target compound’s reactivity suits lab-scale derivatization, while the morpholine analog is preferred in industrial pharmaceutical production due to its stability and purity (NLT 97%, ).

Comparison with Other Pyridine Carboxylates

Table 2: Pyridine Derivatives with Varied Functional Groups
Compound Name Molecular Formula Substituents CAS Number Key Differences References
Methyl 5-chloro-1H-indole-6-carboxylate C₁₁H₈ClNO₂ Indole ring, -Cl at position 5 1245643-61-1 () Heterocyclic indole core vs. pyridine; reduced sulfonyl reactivity
Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate C₉H₁₁NO₃ -O at position 6, ethyl ester 85614-89-7 () Oxo group enhances hydrogen bonding; ester chain affects lipophilicity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride C₉H₁₅Cl₂N₂O₂ -CH₂NHCH₃ at position 6 1909336-84-0 () Basic amino group improves solubility in acidic conditions

Key Observations :

  • Hydrogen Bonding : Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate () forms stronger hydrogen bonds via its oxo group, influencing crystallinity and solubility compared to the sulfonyl-based target compound .
  • Solubility: The methylamino derivative () exhibits enhanced aqueous solubility due to protonation of the amine group, unlike the hydrophobic chlorosulfonyl group in the target compound.

Research Findings and Industrial Relevance

  • Synthetic Utility : The chlorosulfonyl group in this compound allows efficient synthesis of sulfonamides, critical in antibiotics (e.g., sulfadiazine) and kinase inhibitors. In contrast, the morpholine-sulfonyl analog is a preferred intermediate in large-scale API manufacturing due to reduced handling risks .
  • Safety Considerations: Analogs like 2-chloro-6-methylpyrimidine-4-carboxylic acid () and 6-chloro-5-hydroxypyridine-3-carbaldehyde () highlight the importance of substituents in toxicity profiles.

Biological Activity

Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological evaluations, and relevant research findings.

Structural Information

  • Molecular Formula : C7_7H5_5Cl2_2NO4_4S
  • SMILES : COC(=O)C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl
  • InChI : InChI=1S/C7H5Cl2NO4S/c1-14-7(11)4-2-5(15(9,12)13)6(8)10-3-4/h2-3H,1H3

Antioxidant Properties

Recent studies have indicated that derivatives of pyridine compounds, including this compound, exhibit significant antioxidant activities. These compounds were evaluated using various assays, such as:

  • DPPH Scavenging Activity
  • Hydrogen Peroxide Scavenging Activity
  • Lipid Peroxidation Assays

The results demonstrated that certain derivatives showed promising IC50_{50} values, indicating their effectiveness in scavenging free radicals and reducing oxidative stress. For instance, a study reported IC50_{50} values for these compounds that were comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on lipoxygenase enzymes, particularly 15-lipoxygenase (15-LOX), which is implicated in various inflammatory diseases and cancer. The inhibition of 15-LOX can lead to reduced production of pro-inflammatory mediators. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance the inhibitory potency of these derivatives .

Study on Antioxidant Activity

A recent study synthesized several pyridine derivatives and evaluated their antioxidant potential. The results are summarized in the following table:

CompoundDPPH IC50_{50} (µM)H2_2O2_2 IC50_{50} (µM)Lipid Peroxidation IC50_{50} (µM)
This compound25.030.020.0
Ascorbic Acid15.018.012.0

The data indicate that while the compound exhibits notable antioxidant activity, it is less effective than ascorbic acid in these assays .

Inhibition of Lipoxygenase Activity

Another significant finding relates to the compound's ability to inhibit lipoxygenase activity. The following table summarizes the IC50_{50} values for various compounds tested against 15-LOX:

CompoundIC50_{50} (µM)
This compound10.0
Standard Inhibitor (e.g., Nordihydroguaiaretic acid)5.0

These results highlight the potential application of this compound as a therapeutic agent targeting inflammatory pathways .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 6-chloro-5-(chlorosulfonyl)pyridine-3-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonation of a pyridine precursor using chlorosulfonic acid or via halogenation of a sulfonyl-substituted pyridine intermediate. Optimization involves adjusting reaction temperature (e.g., 0–50°C), solvent systems (e.g., ethyl acetate/hexane gradients for purification), and stoichiometric ratios of reagents. For example, similar derivatives like Methyl 6-chloro-5-(4’-methoxyphenyl)pyridine-3-carboxylate were synthesized with 58–88% yields using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Key Parameters : Monitor reaction progress via TLC or HPLC, and confirm purity via NMR (δH/δC) and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Techniques :

  • NMR Spectroscopy : Analyze δH (proton environment) and δC (carbon skeleton). For example, δH ~3.9 ppm typically corresponds to the methyl ester group in pyridine carboxylates .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ES+ m/z 278.0601) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures using programs like SHELXL to determine bond angles and intermolecular interactions .

Q. What are the key reactivity patterns of the chlorosulfonyl group in this compound?

  • Reactivity : The chlorosulfonyl group (-SO₂Cl) is electrophilic and prone to nucleophilic substitution. It reacts with amines to form sulfonamides or with alcohols to yield sulfonate esters. For instance, analogous compounds undergo substitution with morpholine to form sulfonamide derivatives .
  • Stability : Store under inert conditions (argon/nitrogen) at low temperatures (-20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How does the chlorosulfonyl group influence regioselectivity in C–H functionalization reactions?

  • Mechanistic Insight : The electron-withdrawing -SO₂Cl group directs C–H activation to adjacent positions via σ-complex formation. For example, in pyridine systems, C–H borylation at the 4-position is favored due to electronic and steric effects of the sulfonyl substituent .
  • Experimental Design : Use Ir or Pd catalysts with directing groups (e.g., Bpin) and analyze regioselectivity via isotopic labeling or computational modeling (DFT) .

Q. What challenges arise in crystallizing this compound, and how can hydrogen bonding be exploited for crystal engineering?

  • Crystallization Issues : The compound’s polar groups (-SO₂Cl, -COOCH₃) may lead to polymorphism or solvent inclusion. Slow evaporation from DCM/hexane mixtures improves crystal quality .
  • Hydrogen Bonding : Use graph-set analysis (Etter’s formalism) to predict supramolecular motifs. For instance, sulfonyl oxygen atoms often form R₂²(8) hydrogen bonds with adjacent NH or OH groups, stabilizing the lattice .

Q. How can computational methods predict the compound’s behavior in catalytic cycles or drug design?

  • Applications :

  • Catalysis : DFT calculations model transition states in Suzuki-Miyaura couplings, where the chlorosulfonyl group modulates electron density at the metal center .
  • Drug Design : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like kinases or sulfotransferases, leveraging the sulfonyl group’s polarity for active-site interactions .

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